Azidoethyl-SS-ethylamine
Description
Contextualization within Bioorthogonal Chemistry and Bioconjugation Sciences
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Azidoethyl-SS-ethylamine is a key player in this field due to its azide (B81097) group. confluore.com The azide moiety is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate inoffensive byproducts.
Specifically, the azide group of this compound can participate in two primary types of bioorthogonal reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole. medchemexpress.com This is particularly advantageous for in vivo applications where the toxicity of copper is a concern.
These reactions enable the precise and efficient attachment of this compound to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an alkyne group. This process, known as bioconjugation, is fundamental for a wide range of applications, including fluorescent labeling for imaging studies, protein immobilization for proteomics, and the construction of targeted drug delivery systems. axispharm.com
Significance of Multifunctional Cleavable Linkers in Molecular Design
The disulfide bond within this compound imparts a crucial feature: cleavability. axispharm.com Disulfide bonds are stable under normal physiological conditions but can be readily cleaved in a reducing environment, such as the one found inside cells due to the high concentration of glutathione (B108866). wuxibiology.comcreative-biolabs.com This redox-responsiveness makes this compound a "cleavable linker."
The significance of multifunctional cleavable linkers like this compound in molecular design is multifaceted:
Controlled Release: In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the disulfide linker ensures that the cytotoxic payload remains attached to the targeting antibody in the bloodstream. wuxibiology.comcreative-biolabs.com Upon internalization into a target cell, the reducing environment cleaves the disulfide bond, releasing the drug where it is most effective and minimizing off-target toxicity. wuxibiology.comcreative-biolabs.com
Facilitating Analysis: In proteomics and other affinity purification-based studies, cleavable linkers allow for the release of captured biomolecules from a solid support under mild conditions. nih.govnih.gov This is often a critical step for subsequent analysis by techniques like mass spectrometry. mdpi.comresearchgate.net
Modular Assembly: The presence of multiple, orthogonally reactive functional groups (azide and amine) in addition to the cleavable disulfide bond allows for a modular approach to constructing complex molecular probes and therapeutic agents. Different moieties can be attached to either end of the linker, creating a versatile scaffold for various research needs.
The combination of bioorthogonal reactivity and controlled cleavability positions this compound as a powerful and versatile tool in the arsenal (B13267) of chemists and biologists, enabling sophisticated molecular designs for a broad range of applications. axispharm.comtargetmol.com
| Feature | Description | Relevance in Research |
| Azide Group (-N3) | Participates in bioorthogonal "click chemistry" reactions (CuAAC and SPAAC). medchemexpress.com | Enables specific and efficient conjugation to alkyne-modified biomolecules. |
| Disulfide Bond (-S-S-) | Stable bond that can be cleaved under reducing conditions. axispharm.comwuxibiology.com | Allows for controlled release of attached molecules in specific cellular environments. creative-biolabs.com |
| Amine Group (-NH2) | Can be reacted with various electrophiles, such as NHS esters. axispharm.comaxispharm.com | Provides an additional handle for conjugation to other molecules or surfaces. axispharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethyldisulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296848 | |
| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-40-8 | |
| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Strategic Functional Group Analysis
The Azide (B81097) Moiety (–N₃): Enabling Bioorthogonal Reactivity
The terminal azide group (–N₃) is the cornerstone of the compound's utility in "click chemistry," a concept that describes reactions that are rapid, high-yielding, and biocompatible. axispharm.com The azide group is exceptionally stable in biological environments but can be selectively reacted with an alkyne-containing molecule to form a stable triazole ring. This bioorthogonal nature means the reaction occurs without interfering with or being affected by the complex chemical environment of a living system.
Two primary forms of this reaction are widely used:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst to join the azide with a terminal alkyne. It is a cornerstone of bioconjugation for applications like labeling proteins and nucleic acids.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper in living cells, SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the alkyne accelerates the reaction with the azide, eliminating the need for a metal catalyst.
These click reactions enable researchers to attach a wide variety of molecules, including fluorescent dyes or reporter molecules, for imaging and detection purposes.
The Disulfide Bond (–SS–): A Reductively Cleavable Linkage
The disulfide bond (–SS–) incorporated into the backbone of Azidoethyl-SS-ethylamine serves as a cleavable linker. axispharm.com This bond is stable under many physiological conditions but can be selectively broken in the presence of reducing agents. nih.govrsc.org This feature is particularly valuable for applications requiring the controlled release of a conjugated molecule. acs.org
In the intracellular environment, the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher than in the extracellular space or blood plasma. nih.govacs.org This differential allows for the design of drug delivery systems that are stable in circulation but release their therapeutic payload once internalized by target cells. nih.govhep.com.cn The disulfide bond is cleaved through a thiol-disulfide exchange reaction, breaking the linker and freeing the attached molecule. nih.gov Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are also used to cleave the disulfide bond under experimental conditions. nih.gov
The Primary Amine Group (–NH₂): Versatile Conjugation Handle
The primary amine (–NH₂) at the opposite end of the molecule provides a versatile handle for initial conjugation reactions. broadpharm.com Primary amines are one of the most common and accessible functional groups on the surface of proteins, present at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com
This amine group can readily react with a variety of electrophilic functional groups to form stable covalent bonds. acs.orgnih.gov Common amine-reactive chemistries include:
N-hydroxysuccinimide (NHS) esters: NHS esters react with primary amines to form stable amide bonds, a widely used method for protein labeling and crosslinking. thermofisher.comaxispharm.com
Isothiocyanates: These groups react with amines to form thiourea (B124793) linkages. acs.org
Aldehydes: Through a process called reductive amination, aldehydes can be coupled to amines. thermofisher.com
This reactivity allows this compound to be initially attached to a protein or another biomolecule, positioning the azide group for subsequent bioorthogonal ligation or positioning the entire construct for targeted delivery and release. broadpharm.comnih.gov
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1807512-40-8 broadpharm.com |
| Molecular Formula | C₄H₁₀N₄S₂ broadpharm.com |
| Molecular Weight | 178.3 g/mol broadpharm.com |
| Purity | ≥95% axispharm.com |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol broadpharm.com |
Functional Group Reactivity
| Functional Group | Reactive Partner | Resulting Linkage | Key Application |
|---|---|---|---|
| Azide (–N₃) | Terminal Alkyne (with Cu(I) catalyst) | Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Azide (–N₃) | Strained Alkyne (e.g., DBCO) | Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Disulfide (–SS–) | Reducing Agents (e.g., GSH, DTT) | Thiol (–SH) nih.gov | Cleavage/Release in reducing environments nih.gov |
| Primary Amine (–NH₂) | NHS Ester | Amide thermofisher.com | Protein and biomolecule conjugation thermofisher.com |
| Primary Amine (–NH₂) | Carboxylic Acid (with EDC) | Amide thermofisher.com | Zero-length crosslinking thermofisher.com |
| Primary Amine (–NH₂) | Isothiocyanate | Thiourea acs.org | Labeling and conjugation acs.org |
Synthetic Methodologies and Chemical Derivatization of Azidoethyl Ss Ethylamine
Precursor Selection and Initial Functionalization Approaches
The synthesis of Azidoethyl-SS-ethylamine hinges on the careful selection of precursors that provide the necessary carbon backbone and functional groups. The core of the molecule is an ethyl-disulfide-ethylamine structure. Therefore, logical starting materials are those that already contain the disulfide linkage and appropriate functional handles for subsequent modifications.
A primary and highly effective precursor is Cystamine (B1669676) . Available commercially, often as the more stable dihydrochloride (B599025) salt, cystamine provides the complete diamino-disulfide backbone. The synthetic challenge lies in the selective functionalization of one of the two primary amine groups while leaving the other available for the final product. This typically necessitates a protection-functionalization-deprotection sequence.
An alternative and often more direct strategy involves starting with a precursor that has differentiated functional groups, thereby avoiding the need for protecting groups. A key example is 2-((2-Aminoethyl)disulfanyl)ethan-1-ol . This molecule contains the required disulfide bridge but possesses two distinct functional groups: a primary amine and a primary alcohol. This inherent difference allows for the selective chemical modification of the hydroxyl group without affecting the amine, streamlining the synthetic pathway.
The initial functionalization approach depends on the chosen precursor. For cystamine, the process would involve:
Monoprotection: Reacting cystamine with a suitable protecting group (e.g., Boc-anhydride) under controlled conditions to favor the formation of the mono-protected derivative.
Functionalization: Modifying the remaining free amine.
For 2-((2-Aminoethyl)disulfanyl)ethan-1-ol, the initial step is the direct functionalization of the hydroxyl group, which is discussed in the following section.
Table 1: Comparison of Key Precursors for this compound Synthesis
| Precursor | Chemical Structure | Key Advantages | Synthetic Considerations |
|---|---|---|---|
| Cystamine | H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂ | Readily available; provides the complete disulfide backbone. | Requires a regioselective mono-protection step to differentiate the two identical amine groups. |
| 2-((2-Aminoethyl)disulfanyl)ethan-1-ol | HO-CH₂-CH₂-S-S-CH₂-CH₂-NH₂ | Contains differentiated functional groups (amine and alcohol), allowing for regioselective modification without protecting the amine. | May be less commercially available or more expensive than cystamine. |
Regioselective Introduction of the Azide (B81097) Functionality
The introduction of the azide (N₃) group is a critical step that imparts "click chemistry" reactivity to the molecule. organic-chemistry.org The synthesis must be regioselective, meaning the azide must be installed at a specific position.
When starting from 2-((2-Aminoethyl)disulfanyl)ethan-1-ol , the hydroxyl group is the target for azidation. Direct replacement of a hydroxyl group is difficult, so it is typically converted into a better leaving group first. A common and effective method is a two-step sequence:
Activation of the Hydroxyl Group: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃). This reaction converts the hydroxyl group into a mesylate or tosylate, respectively. These are excellent leaving groups. This reaction is highly selective for the hydroxyl group in the presence of the amine.
Nucleophilic Substitution: The resulting mesylate or tosylate intermediate is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion (N₃⁻) acts as a nucleophile, displacing the leaving group via an Sₙ2 reaction to form the desired azido-functionalized product. A similar reaction pathway has been documented in the synthesis of other azido-functionalized thiazoles. nih.gov
This two-step process ensures that the azide is introduced exclusively at the position of the original hydroxyl group, preserving the primary amine on the other end of the molecule.
Table 2: Typical Reaction Conditions for Azide Introduction
| Step | Reagents | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1. Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃) | Dichloromethane (DCM) | 0 °C to room temp. | Converts the hydroxyl group into a good leaving group (mesylate). |
| 2. Azidation | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room temp. to 60 °C | Nucleophilic displacement of the mesylate to install the azide group. nih.gov |
Formation of the Disulfide Bridge: Thiolation and Oxidative Coupling Strategies
The disulfide bridge is a key structural feature, providing a cleavable linker that can be broken under the reducing conditions found inside cells. cd-bioparticles.netaxispharm.com The strategy for its inclusion in the final molecule depends on whether the synthesis starts with or without a pre-existing disulfide bond.
Strategy 1: Synthesis with a Pre-formed Disulfide Bridge As discussed, using precursors like cystamine or its derivatives is the most direct approach. broadpharm.com In this case, the disulfide bond is carried through the entire synthetic sequence, and no specific step for its formation is required. This is often the preferred industrial and laboratory method due to its efficiency and high yield, as it avoids the complexities of mixed disulfide formation.
Strategy 2: Synthesis via Oxidative Coupling An alternative route involves forming the disulfide bond from two separate thiol precursors. This is known as oxidative coupling. For this compound, this would involve the reaction of 2-azidoethanethiol and cysteamine (2-aminoethanethiol) .
The process involves mixing the two thiols and treating them with a mild oxidizing agent. A variety of reagents can facilitate this transformation, including:
Oxygen from the air, often catalyzed by metal ions. scholarly.org
Hydrogen peroxide (H₂O₂). scholarly.org
Iodine (I₂).
Dimethyl sulfoxide (B87167) (DMSO).
Table 3: Common Oxidizing Agents for Thiol-to-Disulfide Coupling
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Air (O₂) | Aqueous or organic solvent, often with metal catalyst | "Green" and inexpensive oxidant | Slow reaction times, may require catalyst |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent | Clean byproduct (water) | Can lead to over-oxidation to sulfonic acids if not controlled |
| Iodine (I₂) | Alcoholic solvent, often with a base | Fast and efficient | Can require careful stoichiometric control and quenching |
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following synthesis, the crude this compound must be purified and its chemical identity rigorously confirmed. The presence of the azide group necessitates specific handling precautions, as low molecular weight organic azides can be energetically unstable and potentially explosive under conditions of heat, friction, or shock. ucsb.eduucd.iewisc.eduucsb.edu
Purification: Due to the potential instability of the azide group, purification techniques involving high temperatures, such as distillation or sublimation, must be strictly avoided. ucsb.eduucd.ie While column chromatography can be used, it should be approached with caution. ucsb.edu The preferred methods for purifying organic azides are:
Extraction: Using immiscible solvents to separate the product from impurities based on solubility.
Precipitation/Crystallization: Inducing the product to solidify from a solution, leaving impurities behind.
Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule. frontiersin.org For this compound, ¹H NMR would show distinct triplet signals for the methylene (B1212753) (-CH₂-) groups adjacent to the azide, sulfur, and amine functionalities, providing clear evidence of the structure.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that the correct product has been formed. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula (C₄H₁₀N₄S₂). medchemexpress.compharmaffiliates.com MS is also invaluable for analyzing disulfide-containing molecules. mdpi.comresearchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group, which displays a strong, characteristic absorption peak in the region of 2100 cm⁻¹.
Table 4: Expected Analytical Data for this compound
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Multiple triplet signals in the 2.8-3.5 ppm range corresponding to the different -CH₂-CH₂- environments. | Confirms the proton environment and connectivity of the ethyl groups. |
| ¹³C NMR | Distinct signals for the four unique carbon atoms. | Confirms the carbon backbone of the molecule. |
| IR Spectroscopy | Strong, sharp absorption peak at ~2100 cm⁻¹. | Confirms the presence of the azide (N₃) functional group. |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the calculated exact mass of C₄H₁₁N₄S₂⁺ (179.0474). | Confirms the molecular formula and exact molecular weight. |
Chemical Reactivity and Mechanistic Investigations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Optimization
The azide (B81097) group of Azidoethyl-SS-ethylamine readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. acs.org The CuAAC reaction is known for its high efficiency, specificity, and mild reaction conditions. mdpi.comsci-hub.se
The efficiency of the CuAAC reaction is significantly influenced by the catalytic system employed. While various copper(I) sources can be used, the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270) is a common and effective strategy, particularly in aqueous, biocompatible conditions suitable for nucleic acid chemistry. acs.org
The choice of ligand is crucial for stabilizing the copper(I) catalyst, preventing its oxidation, and accelerating the reaction. bham.ac.uk A variety of ligands have been developed and utilized to enhance CuAAC efficiency, including:
Tris(benzyltriazolylmethyl)amine (TBTA) : One of the first and most widely used ligands, TBTA enhances the efficiency of CuAAC as a bioorthogonal reaction. mdpi.com
Phosphine-based ligands : Monodentate phosphine-containing ligands have been used to create active Cu(I) complexes for CuAAC. researchgate.net For instance, the [CuBr(PPh₃)₃] complex has been shown to be an effective catalyst at room temperature with low catalyst loading. researchgate.net
Polydentate amine and N-heterocyclic carbene (NHC) ligands : These ligands also find application in creating stable and efficient copper catalysts for CuAAC. researchgate.net
Benzimidazole (Bim) and Benzothiazole (Bth) based ligands : These are strong ligands suitable for reaction environments with high concentrations of coordinating organic solvents. acs.org
The presence of ligands can significantly increase the rate of reaction, an effect known as the ligand acceleration effect. bham.ac.uk Ligands can prevent coordinating solvents from binding to the copper center, thereby enhancing catalytic activity. bham.ac.uk
| Catalyst/Ligand System | Key Features | Impact on Reaction Efficiency |
|---|---|---|
| Cu(II) salt (e.g., CuSO₄) + Reductant (e.g., Sodium Ascorbate) | In situ generation of Cu(I); suitable for aqueous, biocompatible conditions. acs.org | Commonly used and effective, particularly for bioconjugations. acs.org |
| [CuBr(PPh₃)₃] | Active at room temperature with low catalyst loading (0.5 mol %). researchgate.net | Provides an efficient catalytic system without the need for additional additives. researchgate.net |
| TBTA | One of the first widely used ligands for CuAAC. mdpi.com | Enhances the efficiency of bioorthogonal CuAAC reactions. mdpi.com |
| Benzimidazole (Bim) and Benzothiazole (Bth) based ligands | Strong ligands suitable for reactions in coordinating organic solvents. acs.org | Maintains catalytic activity in challenging solvent conditions. acs.org |
The CuAAC reaction involving azides like this compound exhibits a broad substrate scope, allowing for the conjugation of a wide variety of molecules. researchgate.net The reaction is orthogonal to most functional groups found in biological systems, making it highly suitable for bioconjugation. acs.org This includes the linking of biomolecules such as proteins, peptides, and nucleic acids. axispharm.com
The reaction is compatible with various alkynes, including those attached to small molecules, polymers, and biomolecules. For instance, a study demonstrated the CuAAC reaction of an azidoethyl sulfonylfluoride with various terminal alkynes to synthesize 1,2,3-triazole sulfonyl fluorides in moderate to excellent yields. researchgate.net The reaction's compatibility with highly electrophilic reagents like acyl halides has also been noted. researchgate.net
However, the presence of certain functional groups can influence the reaction. For example, while alcohols are frequently used as solvents, they have been reported to slow down the reaction. researchgate.net The steric and electronic properties of the azide and alkyne substrates can also affect the reaction kinetics.
Catalytic Systems and Ligand Effects on Reaction Efficiency
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes
To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high reactivity of strained cyclooctynes. bham.ac.uk this compound can readily participate in SPAAC with various cyclic alkynes. medchemexpress.com
SPAAC reactions are known for their excellent bioorthogonality, proceeding efficiently in complex biological media without interfering with native biochemical processes. ru.nl The reaction rates of SPAAC are influenced by the specific cyclooctyne (B158145) used, as well as reaction conditions such as pH, temperature, and the surrounding buffer. rsc.org
A study investigating the kinetics of SPAAC found that reaction rates varied in different buffers, with HEPES buffer generally showing higher rate constants compared to PBS. rsc.org Higher pH values also tended to increase reaction rates, except in HEPES buffer. rsc.org The nature of the azide itself is also a factor, with electron-donating groups on the azide potentially leading to faster reactions. rsc.org For example, 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine with a DBCO derivative. rsc.org
Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two commonly used strained alkynes for SPAAC. medchemexpress.com Both react with azides like this compound to form stable triazole linkages. medchemexpress.com
In a direct comparison of their reactivity with azido-functionalized adeno-associated viruses, DBCO showed a stronger signal and higher degree of post-functionalization compared to BCN under the same reaction conditions. researchgate.net This suggests that for certain applications, DBCO may be the more efficient reagent for SPAAC. researchgate.net However, BCN is simpler to synthesize and can be incorporated into oligonucleotides, though it is sensitive to the trichloroacetic acid used in standard oligonucleotide synthesis. acs.org
| Cyclic Alkyne | Key Features | Reactivity Comparison |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | Generally exhibits higher reactivity in SPAAC. researchgate.net | Showed stronger signal and higher post-functionalization efficiency compared to BCN in a study with azido-functionalized viruses. researchgate.net |
| BCN (Bicyclo[6.1.0]nonyne) | Simpler to synthesize. Can be incorporated into oligonucleotides, but with some limitations in synthesis protocols. acs.org | Lower reactivity compared to DBCO in the same study. researchgate.net |
Reaction Rates and Bioorthogonality in Complex Media
Disulfide Bond Reduction Mechanisms and Controlled Release
A key feature of this compound is its disulfide bond, which can be cleaved under specific reducing conditions. This property is crucial for applications requiring controlled release, such as in drug delivery systems. cd-bioparticles.netaxispharm.com
The disulfide bond is relatively stable in the extracellular environment but can be readily cleaved inside cells, where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. cd-bioparticles.netnih.gov The mechanism of cleavage involves a thiol-disulfide exchange reaction. nih.gov In the presence of a high concentration of GSH, the disulfide bond in the linker is reduced, leading to the release of the conjugated molecule. cd-bioparticles.netnih.gov This reduction can occur in the cytoplasm and also in lysosomes, facilitated by enzymes like gamma-interferon-induced lysosomal thiol reductase (GILT). cd-bioparticles.net
The stability of the disulfide bond can be influenced by several factors, including conformational strain and the local electrostatic environment. biorxiv.org The design of the linker can therefore be tailored to control the rate of cleavage and release. For example, incorporating steric shields, such as PEG spacers, can protect the disulfide bond from premature cleavage. The redox potential of the disulfide bond is a critical parameter, with engineered disulfide bonds showing a wide range of stabilities. biorxiv.org This controlled cleavage mechanism allows for the design of "smart" nanocarriers that release their payload specifically in the reducing environment of target cells, such as tumor cells. cd-bioparticles.netresearchgate.net
Environmental Redox Potential and pH-Mediated Cleavage
Beyond the use of exogenous chemical agents, the cleavage of the disulfide bond in this compound is sensitive to the local environmental redox potential and pH. axispharm.com A significant disparity exists between the intracellular and extracellular environments in terms of redox potential. The cytoplasm of a cell is a highly reducing environment, largely due to the high concentration of glutathione (GSH), a naturally occurring thiol-containing antioxidant.
This redox potential gradient is a key physiological trigger for the cleavage of disulfide bonds. Molecules containing disulfide linkages, such as this compound, tend to be stable in the relatively oxidizing extracellular space but are rapidly cleaved upon internalization into a cell.
While pH does not directly cleave the disulfide bond, it plays a significant role in modulating the rate of thiol-disulfide exchange reactions. The reactive species in this exchange is the thiolate anion (S-), not the protonated thiol (SH). Consequently, the reaction rate is dependent on the pKa of the thiol group of the reducing agent and the pH of the solution. At a pH above the thiol's pKa, the concentration of the more reactive thiolate anion increases, thereby accelerating the rate of disulfide cleavage.
Amine Reactivity in Crosslinking and Conjugation Reactions
The primary amine (-NH₂) group in this compound serves as a versatile reactive handle for a multitude of crosslinking and conjugation reactions. This nucleophilic group readily reacts with various electrophilic partners to form stable covalent bonds. axispharm.com
Amidation, Esterification, and Imine/Schiff Base Formation
Amidation: The amine group can react with carboxylic acids or their activated derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. axispharm.com The reaction with an NHS ester, a common strategy in bioconjugation, proceeds through a nucleophilic acyl substitution mechanism.
Esterification: While direct reaction between a primary amine and a carboxylic acid to form an ester is less common and generally less favorable than amide formation, it is a theoretical possibility under specific conditions.
Imine/Schiff Base Formation: The primary amine can undergo a reversible condensation reaction with aldehydes or ketones to yield an imine, also known as a Schiff base. The resulting carbon-nitrogen double bond (C=N) of the imine can be subsequently reduced, for instance with sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage in a process known as reductive amination.
Orthogonal Reactivity with Other Functional Groups
The simultaneous presence of an azide (-N₃) and an amine (-NH₂) group allows for orthogonal chemical strategies. This means that each functional group can be reacted selectively and independently without interference from the other.
The amine group can be selectively conjugated to molecules containing NHS esters, while the azide group remains inert under these conditions. axispharm.com Conversely, the azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), without affecting the amine group. medchemexpress.commedchemexpress.com This orthogonality is a significant advantage for the synthesis of complex, well-defined molecular constructs, enabling the sequential attachment of different molecules.
Table 2: Orthogonal Reactions of this compound
| Functional Group | Reagent Class | Resulting Linkage | Key Features |
| Amine | NHS esters, Carboxylic acids | Amide | Robust and stable bond. axispharm.com |
| Azide | Alkynes (with Cu(I) catalyst) | Triazole | High efficiency and specificity (CuAAC). confluore.com |
| Azide | Strained alkynes (e.g., cyclooctynes) | Triazole | Copper-free click chemistry (SPAAC). medchemexpress.commedchemexpress.com |
Intramolecular Azide Rearrangement and Amination Pathways
While the azide group is most commonly utilized for its reliable "click" reactivity, it can also undergo intramolecular rearrangements under specific conditions, such as the application of heat (thermolysis) or light (photolysis). These reactions can generate highly reactive nitrene intermediates.
One potential transformation is a Curtius-type rearrangement. Upon heating or irradiation, the azide may extrude dinitrogen gas (N₂) to form a nitrene. This intermediate can then rearrange, with the migration of an adjacent group to the nitrogen atom, to form an isocyanate. This isocyanate is itself a reactive species that can be hydrolyzed to a primary amine or react with other nucleophiles.
Another possible pathway involves an intramolecular C-H insertion reaction. The generated nitrene could insert into a nearby C-H bond within the same molecule, potentially leading to the formation of a cyclic aziridine (B145994) structure. The favored pathway would be dictated by the specific reaction conditions and the molecule's conformation.
These intramolecular pathways are generally less controlled than the bimolecular conjugation reactions and are often considered potential side reactions in bioconjugation protocols. However, in certain synthetic applications, these rearrangements could be intentionally exploited to generate novel molecular architectures. It is important to acknowledge that detailed mechanistic studies focusing specifically on the intramolecular rearrangements of this compound are not extensively documented, and these potential pathways are extrapolated from the known reactivity of alkyl azides.
Advanced Applications in Chemical Biology and Material Sciences
Bioconjugation Strategies for Site-Specific Biomolecule Labeling
Bioconjugation, the process of linking molecules to biomolecules such as proteins and nucleic acids, is a cornerstone of modern chemical biology. rjonco.com Azidoethyl-SS-ethylamine is a valuable reagent in this field due to its ability to participate in "click chemistry" reactions. axispharm.com The azide (B81097) group allows for highly efficient and specific covalent bond formation with alkyne-containing molecules under mild, aqueous conditions, a process known as azide-alkyne cycloaddition. acs.org This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for creating stable conjugates for diagnostics and therapeutics. nih.gov
The functionalization of proteins and peptides with probes and tags is essential for understanding their roles in complex biological systems, a field known as proteomics. axispharm.comseer.biompg.de this compound facilitates the attachment of various functionalities to proteins. researchgate.net The primary amine group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, while the azide group is available for subsequent click reactions. This two-step approach allows for the introduction of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, for use in applications like:
Protein Labeling: Attaching fluorescent dyes to proteins for visualization and tracking within cells.
Affinity Purification: Linking affinity tags, like biotin, to proteins to facilitate their isolation from complex mixtures.
Protein-Protein Interaction Studies: Crosslinking proteins to stabilize interactions for further analysis.
The ability to selectively modify proteins is crucial for developing a deeper understanding of cellular processes. researchgate.netacs.org
The modification of nucleic acids and oligonucleotides is critical for various applications, including genetic analysis, diagnostics, and therapeutics. acs.orgglenresearch.commdpi.comnih.gov this compound can be used to introduce modifications to these biomolecules. The azide group's ability to undergo click chemistry reactions provides a powerful tool for attaching labels, probes, and other functional groups to DNA and RNA strands. acs.orggoogle.com
Strategies for incorporating the necessary reactive handles into nucleic acids are well-established. acs.org For instance, alkyne-modified nucleosides can be incorporated during solid-phase synthesis, creating a site for the azide group of this compound to react. glenresearch.com This allows for the precise placement of modifications within the oligonucleotide sequence. This methodology is advantageous over older techniques that relied on less stable and less specific reactions. acs.org
Protein and Peptide Functionalization for Proteomic Studies
Engineering of Cleavable Linkers in Molecular Probes
The disulfide bond within this compound is a key feature that enables its use in creating cleavable linkers for molecular probes and drug delivery systems. axispharm.comacs.orgaxispharm.comaxispharm.commedkoo.commedchemexpress.combroadpharm.comfujifilm.comiris-biotech.de This bond is stable under normal physiological conditions but can be selectively broken in the presence of reducing agents.
The design of linkers that cleave in response to specific environmental cues is a major focus in the development of targeted therapies and advanced molecular probes. The disulfide bond in this compound is responsive to the reducing environment found inside cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream. iris-biotech.de
This differential in reducing potential is exploited in various applications:
Targeted Drug Delivery: In antibody-drug conjugates (ADCs), a cytotoxic drug is attached to an antibody via a linker like this compound. axispharm.commedchemexpress.comfujifilm.com The ADC circulates in the bloodstream, and upon reaching a target cell (e.g., a cancer cell), it is internalized. fujifilm.com The higher intracellular concentration of reducing agents like glutathione then cleaves the disulfide bond, releasing the drug specifically at the site of action. iris-biotech.de
Molecular Probes: The cleavable linker can be used to design "activatable" probes. For example, a fluorescent molecule and a quencher can be linked together. In their initial state, the fluorescence is quenched. Upon cleavage of the linker in a specific environment, the quencher is released, and the fluorescent signal is activated, allowing for the detection of specific cellular conditions.
The kinetics of this cleavage can be fine-tuned by modifying the chemical structure surrounding the disulfide bond, for instance, by introducing methyl groups near the sulfur atoms. issuu.com
While disulfide linkers are widely used, other cleavable linker chemistries exist, each with its own advantages and disadvantages. A comparative analysis helps in selecting the appropriate linker for a specific application.
| Linker Type | Cleavage Trigger | Advantages | Disadvantages |
| Disulfide Linkers | Reducing agents (e.g., Glutathione) | High stability in circulation, efficient cleavage inside cells. iris-biotech.denih.gov | Cleavage can sometimes be slow. |
| pH-Sensitive Linkers (e.g., Hydrazones) | Acidic pH (endosomes, lysosomes) | Stable at neutral pH, rapid cleavage in acidic compartments. iris-biotech.denih.gov | Can be susceptible to hydrolysis in the bloodstream. nih.gov |
| Enzyme-Labile Linkers (e.g., Peptides) | Specific enzymes (e.g., Cathepsin B) | High specificity due to enzyme recognition. nih.gov | Enzyme expression levels can vary between individuals and tumor types. |
Table 1: Comparison of Cleavable Linker Chemistries
The choice of linker chemistry is crucial for the success of a therapeutic or diagnostic agent and depends on factors like the target cell type and the desired release mechanism. axispharm.comnih.gov
Design Principles for Environmentally Responsive Linkage Cleavage
Development of Advanced Molecular Probes for Research
This compound is a versatile building block for the creation of sophisticated molecular probes used in research to investigate complex biological processes. glenresearch.com Its dual functionality allows for the assembly of probes with multiple components. For instance, it can be used to link a targeting moiety (like a peptide or small molecule) to a reporter molecule (like a fluorophore or a photoaffinity label). nih.gov
The development of such probes has enabled researchers to:
Study the dynamics of biomolecules in living cells. nih.gov
Identify the binding partners of specific proteins.
Map cellular pathways and networks. axispharm.com
The combination of bioorthogonal click chemistry and a cleavable disulfide linker in a single, compact molecule makes this compound a powerful tool in the arsenal (B13267) of chemical biologists and material scientists.
Integration into Fluorescent and Luminescent Tagging Systems
Application in Functional Polymer Synthesis and Nanomaterial Fabrication
The versatility of this compound extends to the synthesis of advanced polymers and the fabrication of functional nanomaterials. Its ability to act as a cleavable crosslinker and a modifiable anchor point is highly valued in these applications. cd-bioparticles.net
This compound can be incorporated into polymeric scaffolds and hydrogels to impart stimuli-responsive properties. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By using this compound as a crosslinker, hydrogels can be designed to degrade in the presence of reducing agents.
This is particularly relevant for biomedical applications, as the intracellular environment has a significantly higher concentration of reducing agents like glutathione compared to the extracellular space. cd-bioparticles.net Therefore, a hydrogel crosslinked with this compound can remain stable in the bloodstream but will dissociate and release an encapsulated payload upon entering a cell. cd-bioparticles.net
Key Developments:
Redox-Responsive Scaffolds: Polymers functionalized with the amine or azide groups of this compound can be crosslinked through the disulfide bond. These scaffolds are stable under normal physiological conditions but can be degraded in a reducing environment. mdpi.com
Controlled Release Systems: Researchers have developed hydrogels where the release of an encapsulated drug is triggered by the cleavage of disulfide bonds within the hydrogel matrix. researchgate.net
Liposomes and nanoparticles are widely investigated as platforms for research and other applications. mdpi.comnih.gov The stability of these nanostructures is a critical factor. This compound can be used to crosslink the components of liposomes or nanoparticles, thereby enhancing their stability. cd-bioparticles.netnih.gov
For instance, lipids modified with the amine group of this compound can be incorporated into a liposome (B1194612) formulation. Subsequent treatment with a crosslinking agent that reacts with the azide groups can create a more robust, crosslinked liposomal structure. researchgate.net The presence of the cleavable disulfide bond means that these stabilized nanoparticles can be designed to release their contents in a reducing environment. researchgate.net
Table of Applications in Nanomaterial Fabrication:
| Application | Role of this compound | Desired Outcome | Reference |
| Stabilizing Liposomes | Acts as a crosslinker between lipid molecules. | Increased stability in biological fluids. | nih.gov |
| Creating Responsive Nanoparticles | Forms disulfide crosslinks within the nanoparticle core. | Triggered release of cargo in a reducing environment. | researchgate.net |
| Surface Functionalization | Provides an azide handle for attaching targeting ligands or imaging agents via click chemistry. | Targeted delivery and imaging capabilities. | rsc.org |
Research Paradigms in Targeted Molecular Delivery Systems Fundamental Investigations
Linker Stability Assessment in Model Biological Milieus
The efficacy of a targeted delivery system is critically dependent on the stability of the linker connecting the targeting moiety to the payload. The linker must remain intact in the systemic circulation to prevent premature drug release and associated off-target toxicity, yet be labile enough to cleave at the desired site of action. glpbio.comresearchgate.net Azidoethyl-SS-ethylamine features a disulfide (-S-S-) bond, a key functional group that imparts conditional stability.
Disulfide linkers are designed to be stable in the oxidative environment of the bloodstream but are susceptible to cleavage in the reducing environment found within cells. iris-biotech.decreative-biolabs.com This selective cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol that is significantly more abundant inside cells (1-10 mM) compared to the blood plasma (~2-10 µM). iris-biotech.dersc.org The significant difference in GSH levels between the intracellular and extracellular compartments provides a robust mechanism for targeted drug release. rsc.org
The stability of disulfide linkers like that in this compound can be modulated by steric hindrance. Introducing substituents, such as methyl groups, near the disulfide bond can enhance its stability in circulation. creativebiomart.net Research has shown that the degree of substitution directly impacts the rate of cleavage, with unsubstituted linkers cleaving more readily than their substituted counterparts. creativebiomart.net This allows for the fine-tuning of linker stability to match the specific requirements of the therapeutic application.
The cleavage of the disulfide bond in this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to monitor the appearance of cleavage products and Ellman's assay to measure the concentration of free thiols. Studies have shown that in addition to GSH, other cellular reductants like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also effectively cleave the disulfide bond. nih.gov Furthermore, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze the cleavage of disulfide bonds in xenobiotic small molecules and ADC linkers. nih.gov
Table 1: Factors Influencing Disulfide Linker Stability
| Factor | Effect on Stability | Rationale |
| Glutathione (GSH) Concentration | Decreases stability | High intracellular GSH concentration (1-10 mM) promotes reductive cleavage. iris-biotech.dersc.org |
| Steric Hindrance | Increases stability | Bulky groups near the disulfide bond sterically protect it from nucleophilic attack. creativebiomart.net |
| Enzymatic Activity | Decreases stability | Enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalyze disulfide bond cleavage. nih.gov |
| pH | Generally stable at physiological pH | Disulfide bonds are relatively stable under the neutral pH of the blood (pH 7.4). creativebiomart.net |
Conjugation Methodologies for Antibody-Drug Conjugates (ADCs) Linker Development
This compound is a bifunctional linker, possessing both an azide (B81097) group (-N3) and a primary amine (-NH2) separated by a cleavable disulfide bond. This dual functionality makes it a versatile tool for the construction of ADCs. medchemexpress.compharmaffiliates.commedchemexpress.eu The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and specific for forming stable triazole linkages. medchemexpress.commedchemexpress.euchemondis.com
Stoichiometric Control and Conjugation Efficiency
Achieving a precise drug-to-antibody ratio (DAR) is crucial for the therapeutic efficacy and safety of an ADC. The azide functionality of this compound facilitates controlled conjugation. By reacting the amine end of the linker with a payload molecule and then using the azide end to "click" onto an antibody modified with an alkyne group, a specific number of drug molecules can be attached to the antibody. This is often achieved by engineering specific sites on the antibody, such as cysteine residues, for conjugation. researchgate.net
The efficiency of click chemistry reactions ensures high conjugation yields under mild conditions, which is essential for preserving the integrity and function of the antibody.
Design of Reductively Cleavable Linkers for Intracellular Release Mechanisms
The core feature of this compound in ADC design is its disulfide bond, which serves as a reductively cleavable linker. glpbio.commedchemexpress.com Upon internalization of the ADC into a target cell, the high intracellular concentration of reducing agents, primarily glutathione (GSH), triggers the cleavage of the disulfide bond. dovepress.com This cleavage releases the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect.
The release mechanism can be a two-step process involving the initial cleavage of the disulfide bond followed by a self-immolative cascade that liberates the unmodified drug. iris-biotech.denih.gov This ensures that the active form of the drug is released within the cell. The rate of this release can be influenced by the specific design of the linker, including the presence of nearby functional groups. nih.gov
Table 2: Comparison of Cleavable Linker Chemistries in ADCs
| Linker Type | Cleavage Mechanism | Key Features |
| Disulfide | Reduction by intracellular thiols (e.g., GSH). axispharm.com | Stable in circulation, rapid intracellular release. axispharm.com |
| Peptide | Cleavage by specific lysosomal proteases (e.g., cathepsin B). axispharm.comproteogenix.science | High specificity for certain cellular environments. axispharm.com |
| Hydrazone | Hydrolysis in the acidic environment of endosomes and lysosomes. creativebiomart.netaxispharm.com | pH-sensitive release. axispharm.com |
Development of Peptide-Drug Conjugates and Aptamer-Drug Conjugates
The utility of this compound extends beyond ADCs to other targeted delivery systems like peptide-drug conjugates (PDCs) and aptamer-drug conjugates. glpbio.comaxispharm.com In these constructs, a targeting peptide or a nucleic acid aptamer replaces the antibody as the guiding moiety.
The fundamental principles of linker stability and cleavage remain the same. The disulfide bond of this compound allows for the stable linkage of the therapeutic payload to the targeting peptide or aptamer during circulation and facilitates its release upon entering the target cell's reductive environment. axispharm.comcd-bioparticles.net The azide group provides a convenient handle for conjugating the linker-payload complex to the targeting molecule using click chemistry. axispharm.com
Exploration in PROTAC (Proteolysis-Targeting Chimeras) Linker Design
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.
While many PROTAC linkers are non-cleavable, the incorporation of cleavable linkers like those based on the this compound scaffold is an area of active research. glpbio.commedchemexpress.com A cleavable disulfide linker could potentially offer temporal control over PROTAC activity, allowing for its activation within the reducing environment of the cell. The azide functionality of this compound would facilitate the modular synthesis of PROTACs, enabling the rapid assembly and testing of different ligand combinations. medchemexpress.com
Methodological Aspects of Characterization and Mechanistic Elucidation
Spectroscopic and Chromatographic Techniques for Compound Verification and Purity Assessment
A suite of analytical methods is employed to confirm the identity and purity of Azidoethyl-SS-ethylamine. These techniques provide detailed information about the compound's molecular structure and the presence of any impurities.
Spectroscopic Verification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural confirmation. In ¹H NMR, characteristic peaks appear at specific chemical shifts: the protons on the carbons adjacent to the disulfide bond (CH₂-S-S-CH₂) resonate around δ 2.8–3.1 ppm, while the protons on the carbon next to the azide (B81097) group (CH₂-N₃) are observed at δ 3.3–3.5 ppm. In ¹³C NMR, signals corresponding to the carbon atoms in the C-S and C-N₃ environments are found near δ 40 ppm and δ 50 ppm, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the azide functional group, which exhibits a strong, characteristic absorption band around 2100 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₄H₁₀N₄S₂), the expected molecular ion peak is observed at an m/z of approximately 178.28.
Chromatographic Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound. sci-hub.se Using a C18 column and UV detection, typically at 254 nm, the purity of the compound can be quantified. For applications in pharmaceuticals and bioconjugation, a purity level of greater than 95% is often required. axispharm.comnetascientific.comaxispharm.com
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid purity assessment and to monitor the progress of reactions involving this compound. google.com
Table 1: Spectroscopic and Chromatographic Data for this compound
| Technique | Observed Feature | Interpretation | Reference |
| ¹H NMR | Peaks at δ 2.8–3.1 ppm | Protons of CH₂-S-S-CH₂ | |
| Peaks at δ 3.3–3.5 ppm | Protons of CH₂-N₃ | ||
| ¹³C NMR | Signal near δ 40 ppm | Carbon of C-S | |
| Signal near δ 50 ppm | Carbon of C-N₃ | ||
| IR Spectroscopy | Strong absorption at ~2100 cm⁻¹ | Azide group (-N₃) stretching | |
| Mass Spectrometry | Molecular ion peak at m/z 178.28 | Molecular weight of C₄H₁₀N₄S₂ | |
| RP-HPLC | Single major peak | High purity (>95%) | axispharm.com |
Kinetic Studies of Click Chemistry and Disulfide Reduction Reactions
The utility of this compound as a bifunctional linker is defined by the kinetics of its two key reactions: the azide-alkyne cycloaddition (click chemistry) and the cleavage of the disulfide bond.
Click Chemistry Reactions:
This compound's azide group allows it to participate in "click" reactions, which are known for their high efficiency, specificity, and mild reaction conditions. axispharm.comarctomsci.com Two primary types of click reactions involving this compound are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.com The reaction is highly efficient and proceeds rapidly. acs.org Kinetic studies, often employing techniques like HPLC or NMR to monitor reactant consumption and product formation, are crucial for optimizing reaction conditions (e.g., catalyst concentration, temperature) for specific applications. sci-hub.se Density-functional theory (DFT) calculations have been used to understand the reaction mechanism, suggesting a process favored by a dinuclear copper catalyst. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in biological systems, SPAAC was developed. iris-biotech.de This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with the azide without the need for a metal catalyst. medchemexpress.com Kinetic studies have shown that the reaction rates of SPAAC can be comparable to or even exceed those of CuAAC, depending on the specific strained alkyne used. iris-biotech.de
Disulfide Reduction Reactions:
The disulfide bond in this compound provides a cleavable linkage that is responsive to reducing environments, a feature that is particularly valuable in drug delivery systems. axispharm.com
Mechanism of Cleavage: In biological systems, the high intracellular concentration of reducing agents like glutathione (B108866) (GSH) can cleave the disulfide bond, releasing the conjugated molecule.
Kinetic Analysis: The kinetics of disulfide reduction can be studied using various methods. For instance, incubating the compound with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) and analyzing the products by HPLC can reveal the rate of cleavage. sci-hub.semdpi.com Kinetic models have been developed to describe the reduction of disulfide bonds in molecules like antibodies, which can be adapted to study linkers such as this compound. nih.gov These models help in predicting the release profile of a conjugated drug under specific physiological conditions. nih.gov
Mass Spectrometry for Elucidating Conjugation Products and Cleavage Fragments
Mass spectrometry is an indispensable tool for the detailed characterization of the products formed from reactions involving this compound.
Elucidating Conjugation Products:
When this compound is used to link two molecules (e.g., a drug and an antibody), mass spectrometry can confirm the successful conjugation and determine the final structure of the conjugate. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous identification of the conjugated product. researchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize large biomolecules for MS analysis.
Identifying Cleavage Fragments:
To verify the intended cleavage of the disulfide bond, mass spectrometry is used to identify the resulting fragments. Following reduction of the disulfide bond, the molecule splits into two thiol-containing fragments. By analyzing the reaction mixture with LC-MS, the masses of these cleavage products can be determined, confirming the site of cleavage and the successful release of the conjugated moiety. sci-hub.se Collision-induced dissociation (CID) within the mass spectrometer can further fragment the molecules, providing additional structural information. uliege.be
Future Directions and Emerging Research Avenues
Integration with Orthogonal Bioconjugation Chemistries
A significant area of future research lies in combining the capabilities of Azidoethyl-SS-ethylamine with other orthogonal bioconjugation reactions. Orthogonal chemistries are reactions that can occur in the same pot without interfering with one another. This allows for the precise and sequential attachment of multiple molecules to a central scaffold.
The azide (B81097) group of this compound is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent "click" reactions. Researchers are investigating how to best utilize these reactions in tandem with other specific ligation chemistries. For instance, the amine group present in this compound can react with NHS esters, carbonyls, or carboxylic acids, providing an additional handle for conjugation. broadpharm.com This dual functionality allows for the creation of more complex biomolecular constructs.
Future applications could involve the development of antibody-drug conjugates (ADCs) with precisely controlled drug-to-antibody ratios (DARs). issuu.com By using a combination of click chemistry at the azide and another reaction at a different site on the antibody, researchers can achieve more homogeneous and effective therapeutic agents. issuu.com
Development of Multi-Stimuli Responsive Linker Systems
The disulfide bond in this compound provides a key feature: it is cleavable under the reducing conditions found inside cells, due to the high concentration of glutathione (B108866). beilstein-journals.org This allows for the controlled release of a payload, such as a drug, once the conjugate has been internalized by a target cell. beilstein-journals.orgrsc.org
Emerging research focuses on creating "multi-stimuli responsive" linkers that are sensitive to more than just reducing agents. beilstein-journals.org This could involve incorporating moieties that are also sensitive to changes in pH, the presence of specific enzymes, or even external triggers like light. beilstein-journals.orggoogle.com For example, a linker could be designed to be stable at the neutral pH of the bloodstream but cleave in the acidic environment of a tumor or within cellular compartments like endosomes and lysosomes. beilstein-journals.orgmonash.edu
The goal is to create highly specific drug delivery systems that only release their therapeutic cargo at the desired site of action, minimizing off-target effects. rsc.org Researchers are exploring the combination of disulfide bonds with acid-labile groups or enzyme-cleavable peptide sequences to achieve this enhanced level of control. beilstein-journals.orgsymeres.com
Computational Modeling and Rational Design of this compound Derivatives
To accelerate the development of new and improved linkers, scientists are turning to computational modeling and rational design. nih.gov By using computer simulations, researchers can predict the properties of novel this compound derivatives before they are synthesized in the lab. dtic.mil
These models can help to:
Predict Stability: Simulate the stability of different linker designs in various biological environments to identify those with optimal circulation times. rsc.org
Optimize Cleavage Kinetics: Fine-tune the rate of disulfide bond cleavage by altering the steric and electronic properties of the surrounding atoms. rsc.org
Design for Specificity: Engineer linkers that are selectively cleaved by specific enzymes or under particular physiological conditions. beilstein-journals.org
For example, computational studies can explore how modifying the structure of the linker affects its interaction with glutathione or specific enzymes, leading to the design of derivatives with tailored release profiles. nih.govdtic.mil This rational design approach can save significant time and resources compared to traditional trial-and-error methods.
Novel Applications in High-Throughput Screening Libraries
High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of thousands or even millions of compounds for biological activity. enamine.net this compound and its derivatives are well-suited for the creation of large and diverse compound libraries for HTS. axispharm.comspringernature.com
The modular nature of click chemistry allows for the easy and efficient combination of a wide variety of molecular building blocks. rsc.org By using a solid-phase synthesis approach, where molecules are built up on a solid support, researchers can create vast libraries of compounds with different functionalities. google.comspringernature.com The cleavable disulfide linker of this compound allows for the easy release of the synthesized compounds from the solid support for subsequent screening. google.com
Q & A
Basic Research Questions
Q. What are the key structural and functional groups in Azidoethyl-SS-ethylamine, and how do they influence its reactivity in bioconjugation?
- Methodological Answer : The compound contains three critical groups:
- Azide (-N₃) : Enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for site-specific conjugation .
- Disulfide (-S-S-) : Cleavable under reducing conditions (e.g., glutathione (GSH) in cellular environments), enabling controlled release applications .
- Amine (-NH₂) : Reacts with NHS esters, carbonyl groups, or carboxylic acids for covalent bonding .
Q. What storage and handling protocols are critical for maintaining this compound stability?
- Methodological Answer :
- Storage : -20°C in airtight, light-protected containers to prevent azide degradation and disulfide reduction .
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) to avoid hydrolysis. Minimize freeze-thaw cycles for lyophilized forms .
Q. How does this compound solubility vary across solvents, and what solvent systems optimize its use in bioconjugation?
- Methodological Answer :
| Solvent | Solubility | Optimal Use Case |
|---|---|---|
| DMSO/DMF | High | Reaction media for NHS ester coupling |
| Water | Moderate | Aqueous-phase click chemistry (e.g., with DBCO) |
| THF | High | Organic-phase synthesis |
- Experimental Design : Pre-dissolve in DMSO for aqueous reactions to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) for nanoparticle formulations .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in disulfide bond cleavage efficiency under physiological vs. experimental conditions?
- Methodological Answer :
- Controlled Reductive Environments : Compare cleavage kinetics using:
- Physiological GSH (1–10 mM, pH 7.4) vs. Chemical Reducers (e.g., DTT, TCEP).
- Analytical Tools : HPLC-MS to quantify cleavage products and Ellman’s assay to measure free thiols .
- Data Interpretation : Lower cleavage rates in physiological GSH may require adjuvant strategies (e.g., pH-sensitive linkers) to enhance drug release .
Q. What strategies optimize this compound-mediated crosslinking in stimuli-responsive drug delivery systems?
- Methodological Answer :
- Dual-Functional Crosslinking : Combine azide-alkyne "click" chemistry for stability with disulfide cleavage for redox-sensitive release .
- Kinetic Analysis : Use fluorescence quenching (e.g., FITC-labeled compounds) to monitor crosslinking density and payload release .
- Troubleshooting : If premature cleavage occurs, test alternative spacers (e.g., PEG) to sterically shield disulfide bonds .
Q. How do researchers validate the biocompatibility and off-target effects of this compound in cellular models?
- Methodological Answer :
- Cytotoxicity Assays : MTT or Live/Dead staining post-treatment (typical concentration range: 0.1–100 µM) .
- Off-Target Analysis : Use competitive inhibitors (e.g., free azide or amine blockers) in flow cytometry to assess non-specific binding .
- Data Contradiction Note : If cytotoxicity is observed, modify the compound with hydrophilic PEG chains to improve biocompatibility .
Q. What advanced analytical techniques are essential for characterizing this compound conjugation efficiency and product purity?
- Methodological Answer :
- Quantitative NMR : Compare integration of azide (δ 3.5–4.0 ppm) and amine (δ 1.5–2.5 ppm) protons pre/post-reaction .
- MALDI-TOF MS : Detect mass shifts (e.g., +178 Da for compound addition) in conjugated biomolecules .
- HPLC-PDA : Monitor unreacted starting materials and byproducts (e.g., NHS esters) with C18 reverse-phase columns .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
